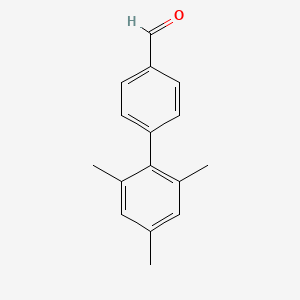
4-(2,4,6-Trimethylphenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Trimethylphenyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 2,4,6-trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trimethylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and anhydrous aluminum chloride as a catalyst . The reaction proceeds under controlled conditions to yield the desired aldehyde with high efficiency.
Industrial Production Methods: For industrial-scale production, the same formylation reaction can be employed, but with optimized conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4,6-Trimethylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 4-(2,4,6-Trimethylphenyl)benzoic acid.
Reduction: 4-(2,4,6-Trimethylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,4,6-Trimethylphenyl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the additional phenyl group.
4-Methylbenzaldehyde: Contains a single methyl group instead of three.
Benzaldehyde: The simplest form of aromatic aldehyde without any methyl substitutions.
Uniqueness: 4-(2,4,6-Trimethylphenyl)benzaldehyde is unique due to the presence of both the trimethylphenyl and benzaldehyde groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)16(13(3)9-11)15-6-4-14(10-17)5-7-15/h4-10H,1-3H3 |
InChI Key |
JLDBSMXBIZECPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




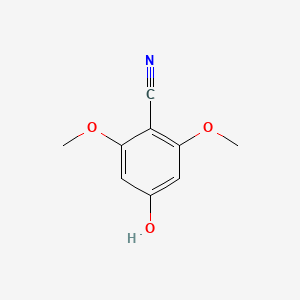
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)
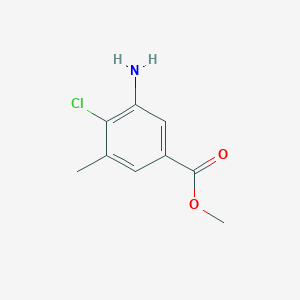


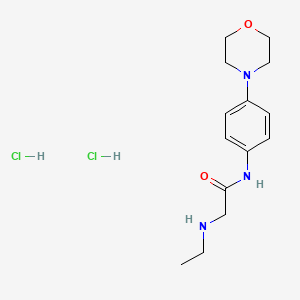
![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
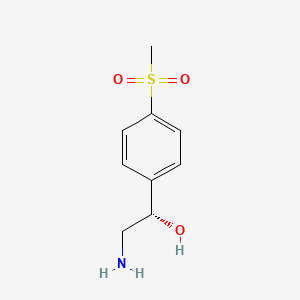

![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
